Dihydroisoderrondiol

Physicochemical profiling Drug-likeness Membrane permeability

Dihydroisoderrondiol is a naturally occurring pyranoisoflavone first isolated from the aerial parts of Genista corsica (Fabaceae). Its chemical structure is defined as (3''S,4''R)-5,7,3'',4''-tetrahydroxy-2'',2''-dimethyl-3'',4''-dihydropyrano(5'',6'';3'',4'')isoflavone, with a molecular formula of C20H18O7 and a molecular weight of 370.4 g/mol.

Molecular Formula C20H18O7
Molecular Weight 370.4 g/mol
Cat. No. B1243511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroisoderrondiol
Synonyms5,7,3'',4''-tetrahydroxy-2'',2''-dimethyl-3'',4''-dihydropyrano(5'',6''-3'',4'')isoflavone
dihydroisoderrondiol
Molecular FormulaC20H18O7
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(O1)C=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)O)O)C
InChIInChI=1S/C20H18O7/c1-20(2)19(25)18(24)11-5-9(3-4-14(11)27-20)12-8-26-15-7-10(21)6-13(22)16(15)17(12)23/h3-8,18-19,21-22,24-25H,1-2H3/t18-,19+/m1/s1
InChIKeyDRLOYLLHCWGYLF-MOPGFXCFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroisoderrondiol for Research Procurement: A Rare Dihydroxylated Pyranoisoflavone from Genista corsica


Dihydroisoderrondiol is a naturally occurring pyranoisoflavone first isolated from the aerial parts of Genista corsica (Fabaceae) [1]. Its chemical structure is defined as (3''S,4''R)-5,7,3'',4''-tetrahydroxy-2'',2''-dimethyl-3'',4''-dihydropyrano(5'',6'';3'',4'')isoflavone, with a molecular formula of C20H18O7 and a molecular weight of 370.4 g/mol [2]. The compound features a rare saturated 3'',4''-dihydroxylated dimethylpyrano ring fused to the isoflavone B-ring, distinguishing it from the more common 3'',4''-dehydro analogs such as isoderrone [1]. Dihydroisoderrondiol is classified under pyranoisoflavonoids (phenylpropanoids and polyketides > isoflavonoids > pyranoisoflavonoids) and bears the CAS Registry Number 268559-18-8 [3][4].

Stereochemically defined (3''S,4''R) pyranoisoflavone for structure–activity studies
Saturated 3'',4''-diol motif provides unique hydrogen-bonding pharmacophore vs. unsaturated analogs
NMR and GC-MS authenticated; suitable for PTP1B SAR, antibacterial screening, and chemotaxonomic studies

Why Dihydroisoderrondiol Cannot Be Interchanged with Isoderrone or Other Pyranoisoflavones Without Scientific Validation


Dihydroisoderrondiol and its closest structural analog isoderrone differ fundamentally in the oxidation state of the pyrano ring: dihydroisoderrondiol possesses a saturated 3'',4''-diol moiety (two additional hydroxyl groups, MW 370.4 g/mol), whereas isoderrone contains a 3'',4''-double bond (MW 336.34 g/mol) [1]. This structural difference produces a 34-Da mass shift, increases the topological polar surface area from 76 Ų to 116 Ų, doubles the hydrogen bond donor count from 2 to 4, and substantially alters the computed logP (XlogP 1.90 vs. 3.90) [2][3]. These physicochemical divergences are predicted to affect membrane permeability, oral bioavailability, and transporter interactions [2][3]. Furthermore, the co-occurrence of dihydroisoderrondiol with ficuisoflavone, isoderrone, daidzein, and luteolin in the same Genista corsica extract indicates distinct biosynthetic regulation, and in-class isoflavones exhibit non-redundant PTP1B inhibitory potencies spanning IC50 values from 2.5 to 22.7 µM [1][4]. Substituting one pyranoisoflavone for another without compound-specific validation therefore risks confounding bioactivity interpretation.

Ring saturation Saturated 3'',4''-diol vs. isoderrone''s olefinic bond may shift membrane permeability and target engagement.
Physicochemical profile TPSA 116 vs. 76 Ų, logP 1.90 vs. 3.90, and doubled HBD count may alter oral absorption and transporter interactions.
Bioactivity context PTP1B inhibitory potency varies up to 9-fold within the pyranoisoflavone class; direct substitution without compound-specific validation risks confounding interpretation.

Dihydroisoderrondiol Quantitative Differentiation Evidence: Physicochemical, Structural, and Pharmacological Comparator Analysis


Physicochemical Property Divergence: Dihydroisoderrondiol vs. Isoderrone (TPSA, LogP, HBD/HBA)

Dihydroisoderrondiol possesses a TPSA of 116.00 Ų, XlogP of 1.90, 4 hydrogen bond donors (HBD), and 7 hydrogen bond acceptors (HBA), compared to isoderrone with a TPSA of 76.00 Ų, XlogP of 3.90, 2 HBD, and 5 HBA [1][2]. The 40 Ų higher TPSA and doubled HBD count of dihydroisoderrondiol arise from the saturated 3'',4''-diol moiety, which replaces the olefinic bond in isoderrone [1]. The XlogP difference of 2.0 log units indicates that dihydroisoderrondiol is substantially more hydrophilic than isoderrone [2].

TPSA & logP divergence
Direct comparison
TPSA 116 vs. 76 Ų; XlogP 1.90 vs. 3.90; HBD 4 vs. 2
Reported property shifts indicate distinct permeability and solubility profiles.
Computed values; experimental verification recommended.
Physicochemical profiling Drug-likeness Membrane permeability

Structural Differentiation: Saturated 3'',4''-Diol vs. Unsaturated Pyrano Ring Determining Stereochemical Complexity and Metabolic Stability

Dihydroisoderrondiol contains a saturated 3'',4''-dihydropyrano ring with two chiral centers at C-3'' (S) and C-4'' (R), bearing hydroxyl groups at both positions, as confirmed by 1D and 2D NMR spectroscopic methods [1]. In contrast, isoderrone possesses a 3'',4''-dehydro (unsaturated) pyrano ring with no stereogenic centers in this region [2]. Ficuisoflavone, co-isolated from the same Genista corsica specimen, features only a single hydroxyl at C-3'' with the pyrano ring in a different oxidation state (MW 354.40 g/mol, C20H18O6, TPSA 96.20 Ų) [1][3]. The diol motif of dihydroisoderrondiol introduces two additional sites for potential phase II metabolism (glucuronidation/sulfation) relative to isoderrone.

Stereochemical identity
Direct comparison
(3''S,4''R)-diol with two chiral centers vs. no ring stereocenters in isoderrone
Unique hydrogen-bonding pharmacophore may enable stereospecific target recognition.
NMR elucidation; chiral separation may be required for enantiopure studies.
Structural elucidation Stereochemistry Metabolic stability

PTP1B Inhibitory Potency: Class-Level Activity Landscape Informing Dihydroisoderrondiol's Target Engagement Potential

Although dihydroisoderrondiol itself has not been directly assayed for PTP1B inhibition in published literature, the structurally related pyranoisoflavones isoderrone, derrone, alpinumisoflavone, and mucusisoflavone B were all identified as non-competitive PTP1B inhibitors with IC50 values of 22.7 ± 1.7, 12.6 ± 1.6, 21.2 ± 3.8, and 2.5 ± 0.2 µM, respectively, in a recombinant human PTP1B enzyme assay [1]. Genistein, a simpler isoflavone standard lacking the pyrano ring, showed weaker PTP1B inhibition (IC50 = 24.64 µM) in independent profiling [2]. The 9-fold potency range observed among pyranoisoflavones (IC50 from 2.5 to 22.7 µM) demonstrates that minor structural modifications to the pyrano ring critically influence PTP1B binding.

PTP1B inhibitory landscape
Class-level inference
Pyranoisoflavone class IC50 range: 2.5–22.7 µM; dihydroisoderrondiol not yet profiled
Structure–activity gap highlights priority for head-to-head PTP1B profiling.
Non-competitive kinetics reported for analogs; target binding mode to be determined.
PTP1B inhibition Type 2 diabetes Insulin signaling

ADMET Predicted Profile: Differential Oral Bioavailability and Transporter Interaction Signatures vs. Isoderrone

Computational ADMET profiling via admetSAR 2 predicts that dihydroisoderrondiol has a 60.00% probability of being non-orally bioavailable (human oral bioavailability: negative), a 75.00% probability of blood-brain barrier (BBB) impermeability, and moderate Caco-2 permeability (50.00% probability) [1]. The compound is predicted to be a substrate of CYP3A4 (probability 66.39%) but not CYP2C9 (probability 64.12% negative). Notably, dihydroisoderrondiol is predicted to inhibit OATP1B1 (90.34% probability) and OATP1B3 (97.18% probability), hepatic uptake transporters critical for drug clearance, whereas it is predicted not to inhibit P-glycoprotein (probability 62.47% negative) or BSEP (probability 48.38% negative) [1]. In contrast, isoderrone's lower TPSA (76 Ų) and higher logP (3.90) predict different permeability and transporter interaction patterns [2].

Predicted ADMET profile
Supporting evidence
OATP1B1/1B3 inhibitor probability >90%; CYP3A4 substrate 66%; oral bioavailability negative (60%)
Distinct hepatic transporter interaction signature vs. isoderrone may influence in vivo disposition.
admetSAR 2.0 predictions; requires in vitro validation.
ADMET prediction Oral bioavailability Transporter interactions

Antibacterial Activity Landscape: Cross-Class MIC Evidence from Ficuisoflavone and Alpinumisoflavone Supporting Antimicrobial Investigation of Dihydroisoderrondiol

Ficuisoflavone, co-isolated with dihydroisoderrondiol from Genista corsica and differing only in the absence of the C-4'' hydroxyl group, demonstrated significant antibacterial activity against five terrestrial pathogenic bacteria with MIC values ranging from 1.30 to 39.93 µM in broth microdilution assays [1]. Alpinumisoflavone, another pyranoisoflavone, showed antibacterial activity against both Gram-negative and Gram-positive bacteria with MIC values from 3.9 to 125 µg/mL (approximately 11.6–372 µM, based on MW 336.34 g/mol) [2]. No antibacterial data are currently available for dihydroisoderrondiol itself in the published literature.

Antibacterial activity context
Class-level inference
Ficuisoflavone MIC 1.30–39.93 µM; alpinumisoflavone 3.9–125 µg/mL; dihydroisoderrondiol not tested
Co-metabolite activity supports antibacterial screening of the diol analog.
Broth microdilution data; Gram-selectivity and potency to be evaluated.
Antibacterial activity MIC Natural product antimicrobial

NMR Spectral Fingerprint: Authentication and Quality Control Benchmarking Against Isoderrone and Ficuisoflavone

Dihydroisoderrondiol has a unique 1H NMR spectral signature characterized by two oxymethine proton signals at δ 3.63 (1H, d, J = 6.1 Hz, H-4'') and δ 4.81 (1H, d, J = 6.1 Hz, H-3''), along with a gem-dimethyl singlet at δ 1.35 (6H, s, 2''-CH3 × 2), recorded in CD3OD [1]. Isoderrone, by contrast, shows olefinic pyrano proton signals at δ 5.70 (1H, d, J = 10.1 Hz, H-3'') and δ 6.37 (1H, d, J = 10.1 Hz, H-4'') characteristic of the 3'',4''-double bond [2]. Ficuisoflavone exhibits a single oxymethine signal for its mono-hydroxylated pyrano ring [1]. A GC-MS spectrum of dihydroisoderrondiol is also archived in SpectraBase, providing an orthogonal authentication method [3].

NMR fingerprint
Direct comparison
δ 3.63 (H-4''), 4.81 (H-3''), J=6.1 Hz vs. isoderrone δ 5.70, 6.37, J=10.1 Hz
Diagnostic downfield shift upon dehydrogenation enables unambiguous identity confirmation.
1H NMR (200 MHz, CD3OD); orthogonal GC-MS available.
NMR spectroscopy Quality control Compound authentication

Dihydroisoderrondiol Application Scenarios: Where Structural Uniqueness Drives Scientific and Procurement Decisions


PTP1B Inhibitor Lead Optimization Programs Requiring Structure-Activity Relationship (SAR) Exploration of Pyrano Ring Oxidation State

Dihydroisoderrondiol is the only natural pyranoisoflavone bearing a fully saturated 3'',4''-diol moiety, filling a critical SAR gap between unsaturated pyranoisoflavones (isoderrone, derrone, alpinumisoflavone; PTP1B IC50 range 2.5–22.7 µM) [1] and ring-opened dihydroxylated isoflavones. Medicinal chemistry teams pursuing PTP1B inhibitors for type 2 diabetes can use dihydroisoderrondiol to systematically probe how pyrano ring saturation and hydroxyl count modulate non-competitive inhibition kinetics and Ki values, leveraging the established assay framework from Nguyen et al. (2017) [1].

Comparative Pharmacokinetic and Transporter Interaction Profiling of Dihydroxylated vs. Unsaturated Pyranoisoflavones

The predicted OATP1B1 (90.34% probability) and OATP1B3 (97.18% probability) inhibitor profile of dihydroisoderrondiol, combined with its higher TPSA (116 vs. 76 Ų) and lower logP (1.90 vs. 3.90) relative to isoderrone, makes it a valuable tool compound for investigating structure-dependent hepatic uptake transporter interactions [2][3]. Researchers studying flavonoid-drug interactions or designing isoflavone-based therapeutics with predictable hepatic clearance can use dihydroisoderrondiol as a representative dihydroxylated pyranoisoflavone benchmark in Caco-2 permeability assays, hepatocyte uptake studies, and CYP3A4 metabolism experiments [2].

Natural Product Dereplication and Chemotaxonomic Authentication of Genista Species Extracts via NMR Fingerprinting

Dihydroisoderrondiol's diagnostic 1H NMR signals (δ 3.63 and δ 4.81, J = 6.1 Hz) serve as unambiguous markers for the saturated pyrano-diol chemotype, enabling its differentiation from co-occurring isoflavones (isoderrone, ficuisoflavone, daidzein, luteolin) in Genista corsica crude extracts [4]. Phytochemistry laboratories engaged in Genista species chemotaxonomy or quality control of isoflavone-enriched extracts can employ these NMR signatures and the archived GC-MS spectrum for rapid dereplication without requiring authentic standards of every co-metabolite [4][5].

Antibacterial Screening Cascades: Prioritization Based on Structural Analogy to Active Ficuisoflavone

Given that ficuisoflavone, the closest structural analog differing only by the absence of the C-4'' hydroxyl, demonstrated significant antibacterial activity (MIC 1.30–39.93 µM against Ralstonia solanacearum, Erwinia carotovora, Pseudomonas syringae, Xanthomonas campestris, and Agrobacterium tumefaciens) [6], dihydroisoderrondiol is a logical next candidate for antibacterial screening. Its additional C-4'' hydroxyl group may alter hydrogen bonding with bacterial targets, potentially shifting the MIC spectrum or Gram-selectivity profile, providing a direct structure-activity test of the 3'',4''-diol pharmacophore in antimicrobial contexts [6].

Application
Selection Property
Validation Focus
PTP1B inhibitor SAR studies
Saturated pyrano-diol chemotype
PTP1B inhibition kinetics and selectivity profiling
Hepatic transporter interaction research
Predicted OATP1B1/1B3 inhibitor signature
Caco-2 permeability and hepatocyte uptake assays
Genista chemotaxonomy and extract authentication
Diagnostic 1H NMR signals (δ 3.63, 4.81)
NMR dereplication and quality control benchmarking
Antibacterial screening cascade
Structural analogy to active ficuisoflavone
MIC determination and Gram-selectivity evaluation
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